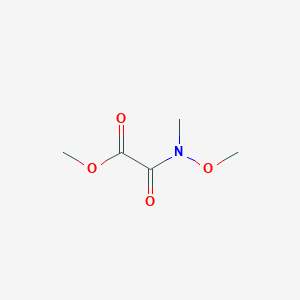

Methyl 2-(methoxy(methyl)amino)-2-oxoacetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 2-(methoxy(methyl)amino)-2-oxoacetate, also known as Methyl 2-(methoxy(methyl)amino)-2-oxoethanoate or this compound, is a chemical compound with the molecular formula C6H11NO4. It is a white crystalline powder that is soluble in water and organic solvents. This compound has gained significant attention in scientific research due to its potential applications in the field of medicine and biochemistry.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

- Methyl 2-(4-methoxyphenyl)-2-oxoacetate was synthesized from Polycarpa aurata, yielding a better method for preparing α-keto esters (Zhou Hua-feng, 2007).

- The synthesis and characterization of methyl (2R)-2-benzamido-2-{[(1R)-2-methoxy-2-oxo-1-phenylethyl]amino}acetate, including its antibacterial activity, was extensively studied (Oumaima Karai et al., 2018).

Radiochemical Applications

- Carbon-14 labeled methyl 2-chloro-2-oxoacetate, a convenient carbon-14 labeled oxalyl chloride equivalent, was synthesized for labeling various compounds, showing high efficiency and stability (R. Burrell et al., 2009).

Photopolymerization

- A study on nitroxide-mediated photopolymerization introduced a new compound, methyl 2-((4-benzoylphenyl)((1-methoxy-2-methyl-1-oxopropan-2-yl)oxy)amino)-2-methylpropanoate, which decomposes under UV irradiation to generate radicals (Y. Guillaneuf et al., 2010).

Structural Analysis

- The structural analysis of oxoindolyl α-hydroxy-β-amino acid derivatives, including methyl 2-{3-[(tert-butoxycarbonyl)amino]-1-methyl-2-oxoindolin-3-yl}-2-methoxy-2-phenylacetate, revealed details about the chemical reaction involving α-diazoesters and isatin imines (K. Ravikumar et al., 2015).

Multicomponent Condensation

- The first synthesis of methyl 2-(4-hydroxy-2-oxo-2H-chromen-3-yl)-2-oxoacetate enabled a multicomponent enol-Ugi condensation, leading to novel chemical compounds (A. G. Neo et al., 2016).

Glycolipid Analysis

- A method involving methyl 2-(methoxycarbonyl)-2-(methylamino) bicyclo[2.1.1]-hexane-5-carboxylate was developed for gas chromatographic analysis of aminosugar linkages in glycolipids, showing effectiveness in biological samples (K. Stellner et al., 1973).

Synthetic Utility in Heterocyclic Systems

- Methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate was used for the preparation of various heterocyclic systems, demonstrating its utility in synthetic chemistry (Lovro Selič et al., 1997).

Catalysis in Organic Reactions

- The catalytic efficiency of metal centers in reactions involving methyl acetoacetate with trichloroacetonitrile, where methyl 2-(methoxycarbonyl)-2-(methylamino)acetate played a role, was explored, showing the influence of metal centers on reaction outcomes (M. Basato et al., 1988).

Cytotoxicity Evaluation

- Research on N-maleanilinic acid derivatives, including methyl 2-((4-methoxyphenyl)((1-methoxy-2-methyl-1-oxopropan-2-yl)oxy)amino)-2-methylpropanoate, examined their cytotoxicity against various carcinoma cells, indicating potential in cancer research (M. Zayed et al., 2019).

Free Radical-Mediated Synthesis

- The one-pot reaction involving 2-hydroxy-2-methoxyacetic acid methyl ester showcased a method for preparing protected α-amino acids, highlighting the role of free radicals in organic synthesis (H. Miyabe et al., 1998).

Neuroprotective Drug Development

- Methyl 2-(methoxycarbonyl)-2-(methylamino) bicyclo[2.1.1]-hexane-5-carboxylate was developed as a potential neuroprotective drug, with studies showing its ability to cross the brain-blood barrier and accumulate in brain regions (Meixiang Yu et al., 2003).

Propiedades

IUPAC Name |

methyl 2-[methoxy(methyl)amino]-2-oxoacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4/c1-6(10-3)4(7)5(8)9-2/h1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLTWFOPZNISMAH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C(=O)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-chlorophenyl)methyl]-7-(4-methylpiperazine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)

![N-(1-Methyl-5-oxopyrrolidin-3-yl)-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2362381.png)

![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2362383.png)

![(4-chlorophenyl)[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methanone N-(6-chloro-3-pyridazinyl)hydrazone](/img/structure/B2362390.png)

![N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)propionamide](/img/structure/B2362393.png)

![(2-Methoxyphenyl)-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2362399.png)